Kynurenine impurity 4
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Overview
Description
Kynurenine impurity 4 is a derivative of kynurenine, a metabolite in the tryptophan degradation pathway. This pathway is crucial for the production of nicotinamide adenine dinucleotide (NAD+), a coenzyme involved in various metabolic processes . This compound, like other kynurenine derivatives, plays a significant role in various biological processes and has been the subject of extensive research due to its potential implications in health and disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of kynurenine impurity 4 typically involves the chemical modification of kynurenine. One common method includes the use of specific reagents that facilitate the addition or substitution of functional groups on the kynurenine molecule . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process often includes steps such as purification and crystallization to ensure the final product meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
Kynurenine impurity 4 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide) . The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pH levels, and reaction times .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Kynurenine impurity 4 has a wide range of scientific research applications, including:
Mechanism of Action
Kynurenine impurity 4 exerts its effects through various molecular targets and pathways. It is involved in the modulation of the immune system, neurotransmission, and cellular metabolism . The compound interacts with receptors such as the aryl hydrocarbon receptor and enzymes involved in the kynurenine pathway, influencing the production of other metabolites and signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to kynurenine impurity 4 include:
Kynurenic acid: A neuroactive metabolite with roles in neurotransmission and neuroprotection.
Quinolinic acid: A neurotoxic metabolite involved in neurodegenerative diseases.
3-Hydroxykynurenine: An intermediate in the kynurenine pathway with implications in oxidative stress and neurodegeneration.
Uniqueness
This compound is unique due to its specific structure and reactivity, which allows it to participate in distinct chemical reactions and biological processes compared to other kynurenine derivatives . Its unique properties make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H16O4S2 |
---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
3,6-bis(2-methylsulfanylethyl)-1,4-dioxane-2,5-dione |
InChI |
InChI=1S/C10H16O4S2/c1-15-5-3-7-9(11)14-8(4-6-16-2)10(12)13-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
RJFZFHJRQUXHHP-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1C(=O)OC(C(=O)O1)CCSC |
Origin of Product |
United States |
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